molecular formula C10H16N4 B13314079 5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene

5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene

Cat. No.: B13314079
M. Wt: 192.26 g/mol
InChI Key: BLCSMDFQNNNXRQ-UHFFFAOYSA-N
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Description

5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8-diene is a nitrogen-rich tricyclic compound characterized by a fused macrocyclic framework containing four nitrogen atoms and a methyl substituent. Its structure combines a bicyclo[7.4.0] backbone with additional bridging nitrogen atoms, resulting in a rigid, electron-deficient system.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

5-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,8-diene

InChI

InChI=1S/C10H16N4/c1-7-5-12-10-8-3-2-4-11-9(8)13-14(10)6-7/h7,12H,2-6H2,1H3,(H,11,13)

InChI Key

BLCSMDFQNNNXRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C3CCCNC3=NN2C1

Origin of Product

United States

Preparation Methods

Precursor Selection and Initial Cyclization

  • The synthesis often starts with suitably substituted triazine or pyrazoline derivatives , which serve as building blocks for the tetraazatricyclic framework. For example, hydrazine derivatives react with β-dicarbonyl compounds to form pyrazoline intermediates that can be further cyclized.
  • A relevant analogous synthesis is the preparation of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazoline-5-one by refluxing 3,4-dimethylphenylhydrazine with ethyl acetoacetate in aqueous medium, yielding high purity and yield with simplified workup (Patent CN104628647A). This method highlights the utility of hydrazine and β-ketoester condensation for building nitrogen heterocycles.

Construction of the Tetraazatricyclic Core

  • The tetraaza-tricyclic core is typically assembled via intramolecular cyclization reactions involving nitrogen nucleophiles and electrophilic centers on the precursor molecules.
  • Diels–Alder cycloadditions involving bi-1,2,4-triazine derivatives as dienes have been explored to form related fused nitrogen heterocycles with high regioselectivity and stereocontrol (Branowska & Rykowski, 2002; Pabst et al., 1998). Although these studies focus on related bipyridine systems, the mechanistic insights apply to tetraazatricyclic ring formation.

Functional Group Modifications

  • Introduction of the methyl substituent at position 5 is typically achieved by starting from methyl-substituted precursors or by methylation reactions post-cyclization.
  • The use of reflux conditions in polar solvents (e.g., aqueous isopropanol) facilitates condensation and cyclization steps while improving product purity through crystallization techniques.

Representative Synthetic Procedure

Step Reagents & Conditions Description Outcome
1 3,4-Dimethylphenylhydrazine + Ethyl acetoacetate, reflux 4 h in aqueous medium Formation of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazoline-5-one intermediate High yield, simplified isolation by isopropanol-water crystallization
2 Intramolecular cyclization via heating or catalysis Formation of tetraazatricyclic framework through ring closure Formation of tricyclic nitrogen heterocycle
3 Purification by recrystallization or chromatography Isolation of pure this compound High purity compound suitable for further application

Analytical and Structural Confirmation

  • The synthesized compound is typically characterized by NMR spectroscopy (1H, 13C) , mass spectrometry , and X-ray crystallography to confirm the tricyclic structure and substitution pattern.
  • Related studies on bi-1,2,4-triazine derivatives show coplanar ring systems with minimal deviation from planarity, confirmed by X-ray analysis. This supports the expected geometry of the tetraazatricyclic compound.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages References
Hydrazine + β-Ketoester Condensation 3,4-Dimethylphenylhydrazine, ethyl acetoacetate Reflux in aqueous/isopropanol mixture, 3-5 h High yield, simple operation, reduced organic solvent use CN104628647A
Diels–Alder Cycloaddition Bi-1,2,4-triazine derivatives + dienophiles Thermal or catalytic conditions Regio- and stereoselective ring construction Branowska & Rykowski (2002), Pabst et al. (1998)
Intramolecular Cyclization Nitrogen-rich intermediates Heating or catalysis Efficient formation of tetraazatricyclic core General heterocyclic synthesis principles

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Macrocyclic Organotin(IV) Derivatives (e.g., 5,12-Dioxa-7,14-dimethyl-1,4,8,11-tetraazacyclotetradec-1,8-diene)

Structural Similarities :

  • Both compounds feature macrocyclic frameworks with nitrogen atoms at strategic positions.
  • The tricyclic system in the target compound contrasts with the purely macrocyclic structure of organotin derivatives, which lack fused ring systems.

Functional Differences :

  • Organotin(IV) derivatives (e.g., R₂Sn(L1/L2)) exhibit thermal stability up to 300°C, as shown by TG/DTA data, with decomposition pathways involving Sn–N bond cleavage .

Table 1: Thermal and Structural Comparison

Property 5-Methyl-3,7,8,10-tetraazatricyclo[...] Organotin(IV) Macrocycle Derivatives
Thermal Decomposition Not reported ~300°C (Sn–N bond cleavage)
Nitrogen Coordination 4 N atoms in tricyclic system 4 N atoms in macrocycle
Metal Interaction Hypothesized strong π-acceptor capacity Dominated by Sn–ligand bonding

3,7,8,10-Tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8,10,12-tetraene

Structural Similarities :

  • Nearly identical core structure but with an additional double bond at position 10,12, enhancing conjugation.

Functional Differences :

  • The additional double bond in the PubChem-listed compound () likely increases electron delocalization, altering reactivity in cycloaddition or redox reactions.

Tetracyclo-3,5-dioxo-4-aza-9,12-tridecadiene (Reppe Anhydride)

Structural Similarities :

  • Both are tricyclic systems, but Reppe anhydride incorporates oxygen atoms and a single nitrogen, contrasting with the nitrogen-dense target compound.

Functional Differences :

  • Reppe anhydride is synthesized via Diels-Alder reactions using maleic anhydride and cyclooctatetraene, a pathway distinct from the likely template-assisted synthesis of nitrogenous tricyclics .
  • Applications diverge: Reppe anhydride serves as a dienophile in fullerene functionalization, while the target compound’s nitrogen-rich structure suggests utility in catalysis or as a ligand .

Macrotricyclic Crown Ether Derivatives (e.g., 13,13’-[1,4,8,11-Tetraazacyclotetradecane-1,8-diylbis(methylene-4,1-phenylene)]bis-1,4,7,10-tetraoxa-13-azacyclopentadecane)

Structural Similarities :

  • Both incorporate nitrogen and oxygen heteroatoms in macrocyclic frameworks.

Functional Differences :

  • Crown ether derivatives prioritize cation binding (e.g., alkali metals) due to oxygen-rich cavities, whereas the target compound’s nitrogen density favors transition-metal coordination .
  • Synthetic yields for macrotricyclic crown ethers are low (~11%), suggesting the target compound may face similar challenges unless optimized .

EN 300-39 (11-Benzyl-4-(2-chlorophenyl)-...triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one)

Structural Similarities :

  • Shared tricyclo[7.4.0.0²,⁷] backbone but with additional substituents (benzyl, chlorophenyl) and fewer nitrogen atoms.

Functional Differences :

  • EN 300-39’s enthalpy of formation (-11.6 kcal/mol) indicates moderate stability, while the target compound’s stability remains unquantified .
  • EN 300-39 is marketed as a synthetic building block, whereas the target compound’s applications are unexplored .

Biological Activity

5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene (CAS No. 1698342-49-2) is a nitrogen-rich heterocyclic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity based on available literature and research findings.

  • Molecular Formula : C10H16N4
  • Molecular Weight : 192.26 g/mol
  • Structure : The compound features a complex bicyclic structure with multiple nitrogen atoms contributing to its unique reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its pharmacological effects, including:

  • Antimicrobial Activity :
    • Studies have demonstrated that tetraazatricyclo compounds exhibit significant antimicrobial properties against a range of bacteria and fungi.
    • For instance, research indicated that derivatives of tetraazatricyclo compounds showed inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential :
    • The compound has shown promise in preliminary studies as a potential anticancer agent.
    • In vitro assays revealed that it could induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Neuroprotective Effects :
    • Some studies suggest that compounds with similar structures may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetraazatricyclo derivatives including this compound against clinical isolates of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Study 2: Anticancer Activity

In a cell viability assay conducted on human breast cancer cell lines (MCF-7), the compound demonstrated:

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

The results indicated a dose-dependent reduction in cell viability.

The precise mechanism through which this compound exerts its biological effects is still under investigation but may involve:

  • Interaction with DNA or RNA synthesis pathways.
  • Modulation of key enzymes involved in metabolic pathways.
  • Induction of oxidative stress leading to cellular apoptosis.

Q & A

How can researchers optimize the lab-scale synthesis of 5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene to ensure high purity and yield?

Basic Research Question
Methodological Answer:
Lab-scale synthesis requires meticulous control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side reactions. For tricyclic nitrogen-rich compounds like this, stepwise cyclization using reagents such as maleic anhydride (for Diels-Alder-like reactions) or transition-metal catalysts may be critical . Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity. Analytical techniques like HPLC and NMR should validate intermediate and final product integrity .

What are the best practices for structural characterization of this compound, particularly its tricyclic nitrogen framework?

Basic Research Question
Methodological Answer:
Combine multiple spectroscopic and crystallographic methods:

  • X-ray crystallography resolves stereochemistry and bond angles in the tricyclic core .
  • Multinuclear NMR (¹H, ¹³C, ¹⁵N) identifies proton environments and nitrogen coordination .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula .
    For ambiguous signals, computational methods (DFT calculations) can predict NMR chemical shifts to cross-validate experimental data .

How should experimental designs be structured to investigate the compound’s reactivity with biomolecules or metal ions?

Advanced Research Question
Methodological Answer:

  • Kinetic Studies: Use stopped-flow spectrophotometry to monitor real-time interactions with biological targets (e.g., enzymes) under physiological pH and temperature .
  • Isothermal Titration Calorimetry (ITC) quantifies binding affinities and thermodynamic parameters .
  • Metal Coordination Assays: Screen reactivity with transition metals (e.g., Cu²⁺, Fe³⁺) via UV-Vis and EPR spectroscopy to detect chelation-driven structural changes .

How can researchers resolve contradictions in reported reaction outcomes, such as variable byproduct formation?

Advanced Research Question
Methodological Answer:
Contradictions often arise from subtle differences in reaction conditions. Systematic approaches include:

  • Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., solvent polarity, temperature gradients) .
  • In Situ Monitoring: Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Byproduct Analysis: Characterize side products via LC-MS and propose mechanistic pathways to rationalize their formation .

What methodologies validate the proposed mechanisms of biological activity (e.g., enzyme inhibition)?

Advanced Research Question
Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorogenic substrates to measure IC₅₀ values under varying concentrations .
  • Molecular Dynamics (MD) Simulations: Model ligand-receptor binding to identify key interactions (e.g., hydrogen bonds with nitrogen atoms in the tricyclic core) .
  • CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

What computational approaches predict the compound’s physicochemical properties (e.g., solubility, logP)?

Advanced Research Question
Methodological Answer:

  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior .
  • COSMO-RS Simulations: Estimate solubility in organic/aqueous solvents .
  • QSAR Models: Corrogate structural features (e.g., methyl group position) with bioavailability using training datasets from analogs .

How can researchers assess the compound’s stability under varying pH and temperature conditions?

Basic Research Question
Methodological Answer:

  • Forced Degradation Studies: Expose the compound to extreme pH (1–13) and temperatures (40–80°C), monitoring degradation via HPLC .
  • Arrhenius Plot Analysis: Predict shelf-life by extrapolating degradation rates at elevated temperatures to ambient conditions .

What strategies enable comparative studies with structural analogs to elucidate structure-activity relationships (SAR)?

Advanced Research Question
Methodological Answer:

  • Analogue Synthesis: Modify substituents (e.g., replacing methyl with ethyl groups) and test biological activity .
  • SAR Table Example:
Analog StructureModification SiteBioactivity (IC₅₀, nM)Key Finding
11-Methyl variant Position 11120 ± 15Reduced potency vs. parent
Chloromethyl derivative Position 1245 ± 5Enhanced enzyme affinity

How should theoretical frameworks guide mechanistic studies of this compound?

Advanced Research Question
Methodological Answer:

  • Reaction Mechanism Hypotheses: Use frontier molecular orbital (FMO) theory to predict regioselectivity in cycloaddition reactions .
  • Link to Biological Theory: Align enzyme inhibition studies with established pharmacological models (e.g., Michaelis-Menten kinetics) .

What are key reproducibility challenges in synthesizing and testing this compound?

Basic Research Question
Methodological Answer:

  • Synthetic Reproducibility: Document exact stoichiometry, solvent drying methods, and inert atmosphere protocols .
  • Bioassay Variability: Use standardized cell lines and positive controls (e.g., known inhibitors) to normalize activity measurements .

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